Structural Characterization and Molecular Weight Analysis of 2-(Allylamino)acetamide: A Technical Guide
Structural Characterization and Molecular Weight Analysis of 2-(Allylamino)acetamide: A Technical Guide
Executive Summary
2-(Allylamino)acetamide (CAS: 57466-69-0) is a highly versatile bifunctional organic scaffold utilized extensively in medicinal chemistry and complex organic synthesis [1]. Featuring both a reactive allylamine functional group and a stable acetamide core, this compound serves as a critical intermediate in the development of peptidomimetics, heterocyclic compounds, and targeted pharmaceutical agents.
This whitepaper provides an in-depth technical analysis of 2-(Allylamino)acetamide, detailing its physicochemical properties, molecular weight profiling, mechanistic synthesis, and self-validating characterization protocols.
Physicochemical Profiling & Structural Data
The molecular architecture of 2-(Allylamino)acetamide consists of a central alpha-carbon bonded to a primary amide group (acetamido moiety) and a secondary amine that is further substituted with an allyl group. This bifunctionality allows it to participate in diverse chemical reactions, including N-alkylation, acylation, and olefin cross-metathesis [1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 2-(Allylamino)acetamide |
| IUPAC Name | 2-(prop-2-enylamino)acetamide |
| CAS Registry Number | 57466-69-0 |
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| Exact Mass | 114.0793 Da |
| Canonical SMILES | C=CCNCC(=O)N |
Synthesis Workflow and Mechanistic Causality
The most direct and scalable route to synthesize 2-(Allylamino)acetamide is through the nucleophilic substitution ( SN2 ) of a haloacetamide (such as 2-chloroacetamide) with allylamine [1].
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 2-chloroacetamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the amide.
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Base Addition: Add triethylamine ( Et3N , 1.2 eq) to the solution.
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Mechanistic Causality: The SN2 reaction generates hydrochloric acid (HCl) as a byproduct. Without an acid scavenger like Et3N , the HCl would protonate the allylamine reactant, converting it into a non-nucleophilic ammonium salt and prematurely halting the reaction.
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Nucleophile Addition: Dropwise add allylamine (1.1 eq) at 0 °C.
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Mechanistic Causality: The reaction is exothermic. Strict temperature control at 0 °C minimizes the kinetic energy of the system, thereby suppressing the formation of di-alkylated side products (tertiary amines).
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours to ensure maximum conversion.
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Workup & Purification: Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Caption: Workflow for the synthesis, purification, and structural validation of 2-(Allylamino)acetamide.
Analytical Characterization Protocols
To ensure the structural integrity and exact molecular weight of the synthesized compound, a self-validating analytical matrix must be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Protocol: Dissolve 1 mg of the purified compound in 1 mL of HPLC-grade methanol. Inject into an ESI-MS system operating in positive ion mode.
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Mechanistic Causality: The secondary amine group in 2-(Allylamino)acetamide possesses a high proton affinity. Electrospray Ionization in positive mode (ESI+) efficiently protonates this nitrogen, yielding a highly stable [M+H]+ pseudo-molecular ion.
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Self-Validation: The spectrum must display a dominant base peak at m/z 115.1 (calculated from the exact mass of 114.0793 Da + 1.0078 Da for the proton). The presence of a peak at m/z 155.1 would indicate over-alkylation (the addition of a second allyl group), serving as an immediate diagnostic for reaction selectivity failures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve 10 mg of the compound in 0.5 mL of CDCl3 or D2O . Acquire 1H NMR at 400 MHz.
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Self-Validation (Integration Logic): The 1H NMR spectrum acts as a self-contained stoichiometric map [2].
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The internal olefinic proton ( −CH=CH2 ) of the allyl group will appear as a complex multiplet at ~5.8 ppm (integrating to 1H).
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The methylene protons adjacent to the carbonyl ( −CH2−C=O ) will appear as a singlet at ~3.3 ppm (integrating to 2H).
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Validation Rule: The integration ratio between the internal allyl proton and the acetamide alpha-protons must be exactly 1:2 . Any deviation from this ratio definitively proves the presence of unreacted starting material or di-alkylated impurities.
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Fourier-Transform Infrared Spectroscopy (FT-IR)
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Protocol: Prepare a KBr pellet or use an ATR-FTIR setup.
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Validation: Look for the characteristic Amide I band (C=O stretch) at 1650–1680 cm⁻¹ and the N-H stretching vibrations from both the primary amide and secondary amine between 3200–3400 cm⁻¹ [1].
Applications in Drug Development
The structural topology of 2-(Allylamino)acetamide makes it a highly privileged scaffold. The secondary amine can undergo further N-alkylation or acylation to build complex heterocycles, while the terminal alkene of the allyl group is a perfect candidate for Ruthenium-catalyzed olefin cross-metathesis or thiol-ene "click" chemistry [3].
Caption: Chemical versatility and downstream applications of the 2-(Allylamino)acetamide scaffold.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 66082, N-(2-aminoethyl)acetamide." PubChem. URL:[Link]
